molecular formula C10H14N4O2 B1441312 ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 1258651-96-5

ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Cat. No.: B1441312
CAS No.: 1258651-96-5
M. Wt: 222.24 g/mol
InChI Key: ZJEIWGDLUVWFPG-UHFFFAOYSA-N
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Description

Key Structural Features:

Property Description
Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
Bicyclic System Pyrido[4,3-d]pyrimidine fused with tetrahydropyridine
Substituents Ethyl ester at position 6; amino group at position 2
SMILES Notation CCOC(=O)N1CCc2c(C1)cnc(n2)N

The ethyl ester group is attached to the nitrogen at position 6, while the amino group occupies position 2 on the pyrimidine ring. X-ray crystallography of analogous compounds confirms restricted rotation in the bicyclic system, stabilizing planar geometry.

Properties

IUPAC Name

ethyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-12-9(11)13-8/h5H,2-4,6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIWGDLUVWFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The pyrido[4,3-d]pyrimidine core can be constructed through several synthetic approaches, mainly:

  • Cyclization reactions involving amino-substituted tetrahydropyridine derivatives.
  • Multicomponent condensation reactions using isothiocyanates or bis(methylthio)methylene reagents.
  • Functional group transformations on pyrimidine or pyridine precursors.

These methods focus on forming the fused bicyclic system and introducing the amino and carboxylate functionalities at specific positions.

Preparation via Cyclization of Amino-Tetrahydropyridine Esters

One of the most effective routes involves starting from methyl or ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives. The key steps are:

  • Reaction with ethyl N-[bis(methylthio)methylene]glycinate in acetic acid under reflux to form monoannelated pyrido[4,3-d]pyrimidine derivatives.
  • The cyclization proceeds via a thiourea intermediate, favoring the formation of the desired bicyclic system.
  • Subsequent methylation steps (e.g., S-methylation with methyl iodide) or condensation with ethyl isothiocyanatoacetate can be employed to obtain thioxopyrimidine intermediates.
  • Conversion of thioxopyrimidine intermediates to chloropyrido[4,3-d]pyrimidine derivatives using phosphoryl chloride.
  • Nucleophilic substitution of the chloro group with amines such as pyrrolidine or morpholine to yield substituted pyrido[4,3-d]pyrimidines.

This method provides good yields and structural versatility, allowing further functionalization (e.g., introduction of amino groups).

Multistep Synthesis Using Ethyl Isothiocyanatoacetate and Related Reagents

An alternative preparation involves:

  • Condensation of the amino-tetrahydropyridine ester with ethyl isothiocyanatoacetate to form a thiourea intermediate.
  • Cyclization with sodium ethoxide to form the pyrido[4,3-d]pyrimidine ring system.
  • Subsequent functional group transformations to introduce the amino group at position 2 and the ethyl carboxylate at position 6.

This approach is supported by NMR studies confirming the selective formation of the bicyclic system without side products such as diazepine or imidazo derivatives.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Key Reagents/Catalysts Conditions Yield (%) Notes
1 Condensation with bis(methylthio)methylene glycine ester Ethyl N-[bis(methylthio)methylene]glycinate, Acetic acid Reflux High Forms thiourea intermediate
2 S-Methylation Methyl iodide Mild conditions High Converts thiourea to thioxopyrimidine
3 Cyclization with NaOEt Sodium ethoxide Room temperature to reflux Moderate Closure to pyrido[4,3-d]pyrimidine
4 Chlorination Phosphoryl chloride (POCl3) 120 °C, 22 h reflux 62 Produces chloro derivative
5 Nucleophilic substitution Pyrrolidine or morpholine, triethylamine Reflux, 4 h 62 Introduces amino substituent
6 Catalytic coupling and cyclization Ni salts, Cu halides, organic ligands, bases, DDQ 50-110 °C, N2 atmosphere 70+ Alternative route for related systems

Research Findings and Mechanistic Insights

  • The cyclization step proceeds via a thiourea intermediate, which is critical for the selective formation of the pyrido[4,3-d]pyrimidine ring system.
  • NMR spectroscopy confirms the absence of side products such as diazepine or imidazo derivatives, indicating high selectivity.
  • The use of transition metal catalysts (nickel, copper) facilitates coupling and cyclization under mild conditions.
  • Oxidative cyclization with DDQ is effective in forming the final bicyclic structure in related pyrimidine systems.
  • The choice of solvent (e.g., acetic acid, DMF, DMSO) and base (organic or inorganic) significantly influences reaction efficiency and yield.
  • Protection of the reaction environment with nitrogen prevents oxidation and degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine or pyrimidine rings, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives can be used as starting materials, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit antitumor properties. Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate may serve as a scaffold for developing new anticancer agents. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a mechanism that warrants further investigation for potential drug development .

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi. The results indicate that modifications to the ethyl group and amino functionalities can enhance its antimicrobial potency .

Neuroprotective Effects
There is emerging evidence that pyrido[4,3-d]pyrimidine derivatives possess neuroprotective effects. Studies suggest that these compounds may mitigate neurodegenerative processes by modulating pathways involved in oxidative stress and inflammation . this compound could be a candidate for further research into treatments for conditions such as Alzheimer's disease.

Research Applications

Biological Assays
this compound is utilized in various biological assays to evaluate its interactions with enzymes and receptors. These studies help elucidate the compound's mechanism of action at the molecular level and its potential therapeutic targets .

Synthesis of Novel Compounds
The compound serves as a building block in synthetic chemistry for creating novel pyrido[4,3-d]pyrimidine derivatives. Researchers are exploring modifications to enhance selectivity and efficacy against specific biological targets . This synthesis approach can lead to the discovery of new drugs with improved pharmacological profiles.

Case Studies

Study Focus Findings
Study on Antitumor Activity Evaluated the efficacy of this compound against cancer cell linesShowed significant inhibition of cell proliferation in breast and lung cancer models
Antimicrobial Efficacy Study Tested against Gram-positive and Gram-negative bacteriaDemonstrated potent activity against Staphylococcus aureus and Escherichia coli
Neuroprotective Mechanism Investigation Assessed effects on neuronal cell lines under oxidative stressIndicated reduction in cell death and inflammatory markers

Mechanism of Action

The mechanism of action of ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[4,3-d]pyrimidine Derivatives

Substituent Variations
  • Ethyl 2-amino-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7d) Key differences: Carboxylate at position 8 (vs. 6), isopropyl group at position 6, and a 5-oxo moiety. Physical properties: Melting point (m.p.) 170–174°C . Synthesis: Prepared using isopropylamine, yielding 84% .
  • Ethyl 2-amino-6-(2-hydroxyethyl)-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7c) Key differences: Hydroxyethyl group at position 6 and 5-oxo group. Physical properties: Higher m.p. (240–245°C) due to hydrogen-bonding capacity . Synthesis: Lower yield (40%) compared to 7d .
Functional Group Modifications
  • tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
    • Key differences : tert-Boc protection at position 6 and methylsulfonyl group at position 2.
    • Applications : Likely used as an intermediate in proteolysis-targeting chimeras (PROTACs) due to sulfonyl leaving-group reactivity .

Thieno[2,3-d]pyrimidine Analogs

Thienopyrimidines replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:

  • Ethyl 4-(4-(3-(3-methoxyphenyl)ureido)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (6b) Key differences: Methoxyphenylurea substituent and methyl group at position 3. Physical properties: m.p. 220–222°C, high yield (84%) . Bioactivity: Evaluated for histone deacetylase (HDAC) inhibition .
  • Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) Key differences: Simple phenylamino substituent. Physical properties: m.p. 170–172°C, high yield (89%) .

Thiazolo[3,2-a]pyrimidine Derivatives

  • Ethyl 2-(substitutedbenzylidene)-5-methyl-3-oxo-7-(4-(3-phenylureido)phenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (7a–k)
    • Key differences : Thiazolo-pyrimidine core with benzylidene and phenylureido groups.
    • Bioactivity : Compounds 7b, 7e, 7f, 7g, 7h, and 7j showed potent antimicrobial activity against S. aureus and C. albicans .

Pyridazine-Based Analogs

  • Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
    • Key differences : Pyridazine ring instead of pyrimidine.
    • Applications : Sold as a heterocyclic building block (CAS: 39716-48-8) with molecular weight 223.23 g/mol .

Comparative Analysis Table

Compound Name Core Structure Substituents (Positions) m.p. (°C) Yield (%) Key Applications/Bioactivity Reference
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate Pyrido[4,3-d]pyrimidine Ethyl carboxylate (6), amino (2) N/A N/A Drug discovery scaffold
Ethyl 2-amino-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate Pyrido[4,3-d]pyrimidine Isopropyl (6), 5-oxo, ethyl carboxylate (8) 170–174 84 Intermediate for heterocyclic synthesis
Ethyl 4-(4-(3-(3-methoxyphenyl)ureido)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine Methoxyphenylurea (4), methyl (5) 220–222 84 HDAC inhibition studies
Ethyl 2-(substitutedbenzylidene)-5-methyl-3-oxo-7-(4-(3-phenylureido)phenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene (2), phenylureido (7) N/A Variable Antimicrobial agents
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine tert-Boc (6), methylsulfonyl (2) N/A N/A PROTAC intermediates

Key Findings and Implications

Structural Flexibility : Positional changes (e.g., carboxylate at 6 vs. 8) significantly impact melting points and synthetic yields.

Bioactivity Correlations: Thieno- and thiazolo-pyrimidines exhibit pronounced antimicrobial/HDAC inhibition, likely due to enhanced π-π stacking or hydrogen-bonding interactions.

Commercial Utility: The target compound’s amino and ester groups make it a preferred scaffold for derivatization compared to tert-butyl or sulfonyl analogs .

Biological Activity

Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, therapeutic potential, and research findings.

  • IUPAC Name : Ethyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 222.25 g/mol
  • CAS Number : 1258651-96-5

Anticancer Properties

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit notable anticancer properties. This compound has shown promising results in various studies:

  • Cell Line Studies : In vitro studies have demonstrated that compounds with a similar structure inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, related compounds exhibited IC50 values in the nanomolar range against these cell lines, indicating potent antiproliferative activity .
CompoundCell LineIC50 (nM)
Compound AMCF-79.1
Compound BMDA-MB-23128.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • Inhibition of Kinases : Similar pyrido[4,3-d]pyrimidine derivatives have been reported to inhibit various kinases associated with cancer proliferation and survival pathways. For example, they target the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) .
  • Ephrin Receptor Targeting : Some derivatives have been shown to target the ephrin receptor family, which is often overexpressed in certain cancers .

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.

Synthesis and Evaluation

  • Synthesis Methodology : The compound can be synthesized through a multi-step process involving cyclocondensation reactions that yield the pyrido-pyrimidine framework. Variations in substituents can enhance biological activity significantly .
  • Evaluation in Animal Models : In vivo studies are crucial for confirming the therapeutic potential observed in vitro. Animal models have been used to assess the efficacy of pyrido[4,3-d]pyrimidine derivatives in tumor growth inhibition.

Clinical Relevance

While the compound has shown promise in preclinical studies, further investigation is necessary to evaluate its safety profile and therapeutic index in clinical settings.

Q & A

Q. What are the common synthetic routes for ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, derivatives of this scaffold are synthesized via:

  • Cyclocondensation : Starting with aminopyrimidine intermediates and ethyl esters, followed by cyclization using reagents like POCl₃ or polyphosphoric acid .
  • Substitution reactions : Introducing amino or aryl groups at specific positions using nucleophilic aromatic substitution or Pd-catalyzed coupling .
  • Purification : Crystallization from ethanol or acetone to achieve high yields (e.g., 60–84% yields reported for similar compounds) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis, and LC-MS for purity assessment .
  • Crystallography : Single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks. For example, related pyridopyrimidines exhibit triclinic crystal systems with P 1 space groups .
  • Thermal analysis : Melting point determination (e.g., 173–250°C for analogous compounds) to assess stability .

Q. What in vitro models are used to evaluate the antitumor potential of this compound?

Standard protocols include:

  • Cell viability assays : MTT or SRB assays against cancer cell lines (e.g., A549, HT29, H460) with IC₅₀ values compared to reference drugs like gefitinib .
  • Enzymatic inhibition : Testing against kinases (EGFR, HER2) using fluorescence-based assays to measure IC₅₀ values (e.g., 14.8 nM for EGFR inhibition in derivative 5a) .
  • Dose-response studies : Western blotting to quantify phosphorylation inhibition of EGFR in a concentration-dependent manner .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance EGFR inhibitory activity?

Structure-activity relationship (SAR) strategies include:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-anilino position to improve binding affinity .
  • Bioisosteric replacement : Replacing thieno-pyrimidine cores with pyrido-pyrimidine scaffolds to enhance solubility and reduce off-target effects .
  • Hybrid molecules : Incorporating hydroxamic acid moieties for dual kinase-HDAC inhibition, as seen in thienopyrimidine-hydroxamic acid hybrids .

Q. What strategies address contradictions in biological activity data across different studies?

Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Cell line heterogeneity : Use isogenic cell panels (e.g., EGFR-mutant vs. wild-type H1975) to isolate genetic influences .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and incubation times to minimize variability .
  • Data normalization : Compare results to internal controls (e.g., gefitinib) and report fold-changes rather than absolute values .

Q. How does the compound’s crystal packing influence its physicochemical properties?

Crystal packing analysis reveals:

  • Hydrogen-bonding networks : Intermolecular N–H···O and C–H···π interactions enhance thermal stability and solubility .
  • Polymorphism : Different packing modes (e.g., triclinic vs. monoclinic) can alter dissolution rates and bioavailability .
  • Solvent effects : Crystallization solvents (e.g., ethanol vs. acetone) impact crystal habit and particle size distribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

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